2-Chloro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one
Description
2-Chloro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one is a chloroacetophenone derivative featuring a 2-fluoro-4-methoxyphenyl substituent. This compound is characterized by its ketone group at the ethanone position, a reactive chlorine atom at the β-carbon, and a substituted aromatic ring with electron-withdrawing (fluoro) and electron-donating (methoxy) groups. Such structural features make it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks (e.g., pyrazoles, indoles) or as a precursor in pharmaceutical development .
Properties
Molecular Formula |
C9H8ClFO2 |
|---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
2-chloro-1-(2-fluoro-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8ClFO2/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3 |
InChI Key |
HAKIVCYIMQEFQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzaldehyde and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-fluoro-4-methoxybenzaldehyde is reacted with chloroacetyl chloride in the presence of triethylamine to yield the desired product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Chemical Reactions
1.1 Nucleophilic Substitution
The chloro group at the ethanone position undergoes nucleophilic substitution with reagents such as amines, alcohols, or thiols. The reaction is facilitated by the electrophilic nature of the carbonyl carbon and the activating effect of the methoxy group on the phenyl ring.
1.2 Electrophilic Aromatic Substitution
The phenyl ring undergoes electrophilic substitution due to the electron-donating methoxy group at the para position. This directs incoming electrophiles to the ortho and para positions relative to the methoxy group.
1.3 Oxidation and Reduction
-
Oxidation : The ethanone moiety can be oxidized to carboxylic acids using reagents like potassium permanganate.
-
Reduction : The carbonyl group may be reduced to an alcohol using agents like sodium borohydride.
1.4 Antimicrobial Activity
Derivatives of this compound exhibit bactericidal effects, with minimum inhibitory concentrations (MICs) ranging from 15.625–125 μM against Gram-positive and Gram-negative bacteria. Activity arises from inhibition of protein synthesis and nucleic acid production .
Reaction Mechanisms
2.1 Role of Substituents
-
Chloro (Cl) and Fluoro (F) Substituents : Enhance electrophilicity of the carbonyl group, promoting nucleophilic attack.
-
Methoxy (OMe) Group : Acts as a strong activating group, directing electrophilic substitution to the ortho/para positions of the phenyl ring.
2.2 Example Reaction Pathway
The synthesis of this compound typically involves reacting 2-fluoro-4-methoxybenzaldehyde with chloroacetyl chloride under basic conditions (e.g., NaOH or K₂CO₃). The mechanism proceeds via nucleophilic acyl substitution, forming the ethanone framework.
Scientific Research Applications
Chemistry: 2-Chloro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for the development of new products and technologies.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro, fluoro, and methoxy substituents can influence the compound’s binding affinity and selectivity, affecting its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key analogs of 2-chloro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one, emphasizing substituent effects on properties and reactivity:
Key Observations:
- Electron Effects : The 2-fluoro substituent in the target compound enhances electrophilicity at the ketone, while the 4-methoxy group stabilizes the aromatic ring through resonance. This combination may influence reactivity in nucleophilic substitutions or cyclization reactions.
Comparative Yields and Conditions:
- Claisen-Schmidt Condensation (): Yields 78–85% for α,β-unsaturated ketones, optimized via solvent selection (ethanol vs. EtOAc/hexanes) .
- Friedel-Crafts Acylation (): 92% yield for 2-chloro-1-(2,7-diCl-fluoren-4-yl)ethan-1-one using AlCl₃ in dichloromethane .
- Nucleophilic Substitution (): Lower yields (10–41%) observed for purine derivatives due to steric and electronic challenges .
Physicochemical Properties
- Melting Points : Dichloro analogs (e.g., 121–122°C in ) exhibit higher melting points than methoxy-substituted derivatives, likely due to increased crystallinity from halogen interactions .
- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., ethanol, DMF), whereas fluoro substituents may reduce it slightly .
Biological Activity
2-Chloro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews recent findings on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity , which has been evaluated through various assays. For instance, studies have shown that derivatives of similar structures display significant inhibition against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Activity Against |
|---|---|---|
| This compound | 0.0195 | E. coli |
| Compound A | 0.0048 | C. albicans |
| Compound B | 0.025 | S. aureus |
In particular, compounds with similar fluorinated and chlorinated substitutions have demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Anticancer Activity
Research indicates that this compound may also possess anticancer properties . In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, including those associated with leukemia and solid tumors.
Table 2: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 48.9 | CLL |
| Compound X | 35.8 | A549 |
| Compound Y | 8.1 | HL-60 |
The IC50 values for these compounds indicate effective concentrations required to inhibit cell growth by 50%, with some derivatives showing promising results comparable to standard chemotherapeutic agents .
The mechanism of action for this compound involves its interaction with biological macromolecules, where the chloro and fluoro groups enhance binding affinity to target proteins. These interactions can lead to the inhibition of specific enzymes or modulation of receptor functions, impacting various biochemical pathways relevant to disease processes.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the compound's structure significantly influence its biological activity:
- Fluorine Substitution : The presence of fluorine atoms generally increases the lipophilicity and bioavailability of the compound, enhancing its efficacy against microbial strains.
- Chloro Group Influence : The chloro substituent has been associated with improved anticancer activity, particularly in compounds designed to target specific cancer cell pathways .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several halogenated phenyl derivatives, including our compound of interest. Results indicated a strong correlation between halogen substitution patterns and antimicrobial potency, with this compound demonstrating superior activity against Candida albicans compared to non-substituted analogs .
Case Study 2: Anticancer Potential
In a clinical trial setting, derivatives similar to this compound were tested on patients with chronic lymphocytic leukemia (CLL). The findings revealed that certain compounds led to significant reductions in tumor size and improvements in patient outcomes, suggesting a viable pathway for drug development .
Q & A
Q. What are the standard synthetic routes for preparing 2-Chloro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using 2-fluoro-4-methoxybenzene and chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves controlling reaction temperature (typically 0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 substrate-to-acyl chloride). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials and by-products. Reaction progress is monitored using TLC and confirmed via GC-MS .
Q. How is the compound characterized spectroscopically, and what key spectral features distinguish it from analogs?
- Methodological Answer:
- ¹H NMR: A singlet at δ 4.8–5.2 ppm corresponds to the α-CH₂Cl group. Aromatic protons exhibit splitting patterns reflective of the 2-fluoro-4-methoxy substitution (e.g., a doublet of doublets for the fluorine-adjacent proton).
- ¹³C NMR: The carbonyl carbon (C=O) appears at δ 195–200 ppm. Fluorine and chlorine substituents deshield adjacent carbons, with distinct shifts for the methoxy group (δ 55–56 ppm).
- IR: Strong absorption at ~1700 cm⁻¹ confirms the ketone group.
- Mass Spectrometry: The molecular ion peak [M]⁺ at m/z 202.5 (calculated for C₉H₇ClFO₂) and fragment ions (e.g., loss of Cl, m/z 167.5) are diagnostic .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer: The compound is a lachrymator and corrosive. Use PPE (gloves, goggles, fume hood), and avoid inhalation or skin contact. Storage should be in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste protocols. Safety data align with structurally similar α-chloroketones .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-fluoro and 4-methoxy substituents influence reactivity in cross-coupling reactions?
- Methodological Answer: The electron-withdrawing fluorine at the ortho position deactivates the aromatic ring, reducing electrophilic substitution but enhancing stability toward oxidation. The para-methoxy group donates electrons via resonance, directing electrophiles to the meta position. In Suzuki-Miyaura couplings, the fluorine may act as a directing group, while the methoxy group requires protection (e.g., methyl ether to prevent demethylation under basic conditions). Computational DFT studies (e.g., using Gaussian 16) can model substituent effects on charge distribution .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer: Discrepancies in unit cell parameters or space group assignments often arise from polymorphism or twinning. High-resolution X-ray diffraction (λ = 0.71073 Å, 100 K) with SHELXL refinement (R₁ < 5%) resolves ambiguities. For twinned crystals, the HKLF 5 format in SHELX handles overlapping reflections. Pairwise comparison of bond lengths and angles with similar structures (e.g., 2-Chloro-1-(4-fluorophenyl)ethanone ) validates structural integrity .
Q. How can regioselective functionalization of the α-chloroketone moiety be achieved for targeted heterocyclic synthesis?
- Methodological Answer: The α-chlorine is susceptible to nucleophilic substitution. For example, reaction with thiourea yields thiazoles, while hydrazine forms pyrazoles. Regioselectivity is controlled by solvent polarity (e.g., DMF favors SN2 mechanisms) and catalyst choice (e.g., KI for Finkelstein reactions). Kinetic vs. thermodynamic pathways are distinguished via time-resolved ¹H NMR monitoring. By-products (e.g., dimerization) are minimized using dilute conditions (0.1 M) .
Q. What analytical methods differentiate between keto-enol tautomerism in derivatives of this compound?
- Methodological Answer: Keto-enol equilibrium is probed via:
- ¹H NMR: Absence/presence of enolic proton (δ 12–14 ppm).
- UV-Vis: Shift in λₘₐₓ due to conjugation changes (keto: ~270 nm; enol: ~310 nm).
- IR: O-H stretch (~3200 cm⁻¹) in enol form.
- HPLC-MS: Retention time and fragmentation patterns differ between tautomers. Solvent effects (e.g., DMSO stabilizes enol) are quantified using van’t Hoff analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
